molecular formula C19H12N2O5 B11509380 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide

Cat. No.: B11509380
M. Wt: 348.3 g/mol
InChI Key: KSVOQAWAXRBCNO-UHFFFAOYSA-N
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Description

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is a synthetic organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include:

Mechanism of Action

The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide involves its interaction with microtubules. The compound binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is unique due to its specific functional groups (nitro and furamide) that confer distinct chemical reactivity and biological activity. Its ability to inhibit microtubule polymerization makes it a valuable compound for cancer research .

Properties

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

N-(2-nitrobenzo[b][1]benzoxepin-4-yl)furan-2-carboxamide

InChI

InChI=1S/C19H12N2O5/c22-19(17-6-3-9-25-17)20-15-10-13(21(23)24)11-18-14(15)8-7-12-4-1-2-5-16(12)26-18/h1-11H,(H,20,22)

InChI Key

KSVOQAWAXRBCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CO4

Origin of Product

United States

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